molecular formula C17H15N5O2S2 B10870395 2-methyl-N'-({[5-(pyridin-3-yl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetyl)benzohydrazide

2-methyl-N'-({[5-(pyridin-3-yl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetyl)benzohydrazide

Cat. No.: B10870395
M. Wt: 385.5 g/mol
InChI Key: IENHMGQVWQNDOO-UHFFFAOYSA-N
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Description

2-METHYL-N’~1~-(2-{[5-(3-PYRIDYL)-1,3,4-THIADIAZOL-2-YL]SULFANYL}ACETYL)BENZOHYDRAZIDE is a complex organic compound that features a unique structure combining a pyridine ring, a thiadiazole ring, and a benzohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-METHYL-N’~1~-(2-{[5-(3-PYRIDYL)-1,3,4-THIADIAZOL-2-YL]SULFANYL}ACETYL)BENZOHYDRAZIDE typically involves multiple steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.

    Attachment of the Pyridine Ring: The pyridine ring is introduced through a nucleophilic substitution reaction, where the thiadiazole intermediate reacts with a pyridine derivative.

    Formation of the Benzohydrazide Moiety: The final step involves the condensation of the thiadiazole-pyridine intermediate with a benzohydrazide derivative under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to increase yield and purity. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-METHYL-N’~1~-(2-{[5-(3-PYRIDYL)-1,3,4-THIADIAZOL-2-YL]SULFANYL}ACETYL)BENZOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halogenated solvents, catalysts like palladium or platinum, elevated temperatures.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding alcohols or amines.

Scientific Research Applications

2-METHYL-N’~1~-(2-{[5-(3-PYRIDYL)-1,3,4-THIADIAZOL-2-YL]SULFANYL}ACETYL)BENZOHYDRAZIDE has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

    Materials Science: It is explored for its use in the development of novel materials with specific electronic or optical properties.

    Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism of action of 2-METHYL-N’~1~-(2-{[5-(3-PYRIDYL)-1,3,4-THIADIAZOL-2-YL]SULFANYL}ACETYL)BENZOHYDRAZIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. These interactions can lead to various biological effects, including antimicrobial or anticancer activity.

Comparison with Similar Compounds

Similar Compounds

    2-METHYL-N’~1~-(2-{[5-(3-PYRIDYL)-1,3,4-THIADIAZOL-2-YL]SULFANYL}ACETYL)BENZOHYDRAZIDE: Unique due to its specific combination of functional groups.

    4-Methoxy-N’~1~-(2-{[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)benzohydrazide: Similar structure but with a triazole ring instead of a thiadiazole ring.

    N’~1~-(2-{[5-(3-pyridinyl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetyl)-4-methoxybenzohydrazide: Similar structure but with a methoxy group on the benzene ring.

Uniqueness

2-METHYL-N’~1~-(2-{[5-(3-PYRIDYL)-1,3,4-THIADIAZOL-2-YL]SULFANYL}ACETYL)BENZOHYDRAZIDE is unique due to its specific combination of a pyridine ring, a thiadiazole ring, and a benzohydrazide moiety

Properties

Molecular Formula

C17H15N5O2S2

Molecular Weight

385.5 g/mol

IUPAC Name

2-methyl-N'-[2-[(5-pyridin-3-yl-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl]benzohydrazide

InChI

InChI=1S/C17H15N5O2S2/c1-11-5-2-3-7-13(11)15(24)20-19-14(23)10-25-17-22-21-16(26-17)12-6-4-8-18-9-12/h2-9H,10H2,1H3,(H,19,23)(H,20,24)

InChI Key

IENHMGQVWQNDOO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(=O)NNC(=O)CSC2=NN=C(S2)C3=CN=CC=C3

Origin of Product

United States

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